

5-Chloroisophthalaldehyde: The Bifunctional Architect

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Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556

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Technical Guide to Fundamental Reactivity & Applications

Executive Summary

5-Chloroisophthalaldehyde (CAS: 4545-21-5) is a critical

-symmetric building block in modern organic synthesis. Its utility stems from its orthogonal reactivity: it possesses two electrophilic aldehyde handles (

) for network formation and a deactivated aryl chloride (

) for late-stage functionalization.

This duality makes it indispensable in two high-value sectors:

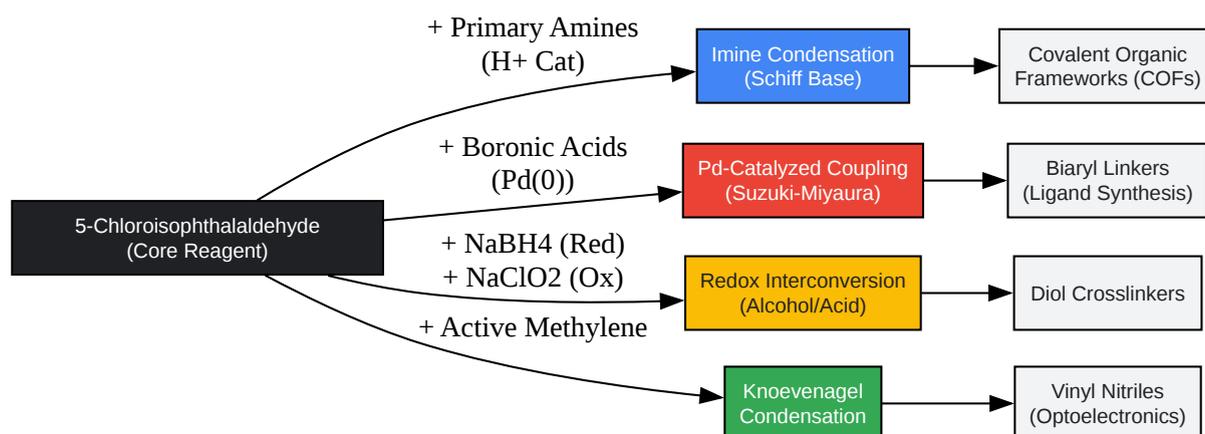
- Covalent Organic Frameworks (COFs): Acting as a linear, 2-connected linker that allows for Post-Synthetic Modification (PSM) via the chlorine site.
- Medicinal Chemistry: Serving as a precursor for "hinge" regions in drug design and fluorophore synthesis (e.g., BODIPY derivatives).

Structural Reactivity Analysis

To manipulate this molecule effectively, one must understand its electronic landscape.

- The Formyl Groups (-CHO): Positioned meta to each other, they are strongly electron-withdrawing. They are the primary sites for condensation reactions (Schiff base, Knoevenagel).
- The Chlorine Atom (-Cl): Located at the 5-position, it is electronically activated by the two ortho-formyl groups. While aryl chlorides are typically inert to Nucleophilic Aromatic Substitution (S_N2), the electron-deficiency of the isophthalaldehyde core makes this specific chloride moderately susceptible to displacement, and highly reactive in Palladium-catalyzed cross-couplings.

Reactivity Map (Graphviz Visualization)



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Figure 1: Divergent synthetic pathways for **5-Chloroisophthalaldehyde**. The aldehyde groups drive network formation (Blue/Green), while the chlorine atom drives functionalization (Red).

Primary Workflow: Imine-Linked COF Synthesis

The most prevalent application of **5-chloroisophthalaldehyde** is in the synthesis of Covalent Organic Frameworks (COFs). The molecule acts as a linear linker, reacting with trigonal amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form hexagonal porous networks.

Mechanism

The reaction proceeds via acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Critical Insight: The reversibility of this reaction is key. High crystallinity requires a "thermodynamic error-correction" process, achieved by solvothermal synthesis where water is slowly removed or equilibrium is modulated.

Experimental Protocol: Solvothermal Synthesis

Objective: Synthesis of a highly crystalline, imine-linked COF.

- Reagent Prep:
 - Charge a Pyrex tube (o.d. × i.d. = 10 × 8 mm) with **5-Chloroisophthalaldehyde** (0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).
 - Note: The stoichiometry must be precise (3:2 ratio of aldehyde:amine functional groups) to prevent defects.
- Solvent System:
 - Add a mixture of o-Dichlorobenzene (o-DCB) and n-Butanol (1:1 v/v, 1.5 mL).
 - Why this mix? o-DCB solubilizes the aromatic segments, while n-Butanol aids in the reversibility of the imine bond formation.
- Catalyst:
 - Add aqueous Acetic Acid (6M, 0.15 mL).
- Degassing (Crucial):
 - Flash freeze the tube in liquid nitrogen.
 - Vacuum pump the headspace, then thaw. Repeat this Freeze-Pump-Thaw cycle 3 times.
 - Reason: Oxygen promotes oxidative decomposition of amines and inhibits crystallization.

- Reaction:
 - Flame-seal the tube under vacuum.
 - Place in an oven at 120°C for 72 hours.
- Workup:
 - Cool to room temperature.[1][2] Filter the precipitate.[1]
 - Wash exhaustively with THF and Acetone to remove unreacted monomers.
 - Activate by Soxhlet extraction (THF, 24 h) and dry under vacuum at 80°C.

The Orthogonal Handle: Suzuki-Miyaura Coupling

The chlorine atom at position 5 is often retained during COF synthesis to allow for Post-Synthetic Modification (PSM). However, it can also be modified before polymerization to create custom ligands.

Challenges & Solutions

Aryl chlorides are generally sluggish in Suzuki couplings compared to bromides. However, the electron-withdrawing aldehyde groups at positions 1 and 3 decrease the electron density at C5, facilitating the oxidative addition of Pd(0).

Optimized Protocol (Ligand-Enhanced)

Objective: Coupling with Phenylboronic acid.

Parameter	Condition	Rationale
Catalyst	(1-2 mol%)	Source of Pd(0).[3]
Ligand	XPhos or SPhos (2-4 mol%)	Electron-rich, bulky phosphine ligands are required to activate the aryl chloride bond.
Base	(2.0 equiv)	Anhydrous base preferred to minimize aldol side reactions.
Solvent	1,4-Dioxane	High boiling point, good solubility for organic intermediates.
Temp	100°C	Required energy barrier for Ar-Cl bond activation.

Step-by-Step:

- In a glovebox or under Argon, combine **5-Chloroisophthalaldehyde** (1.0 eq), Boronic Acid (1.2 eq),

, XPhos, and

.
- Add dry 1,4-Dioxane.
- Heat at 100°C for 12-24 hours.
- Purification: The product will contain two aldehyde groups. Avoid amine-based chromatography (silica with triethylamine) as it may form Schiff bases on the column. Use standard silica gel with Hexane/EtOAc.

Reduction to 5-Chloroisophthalyl Alcohol

This reaction converts the linker into a cross-linking agent for polyurethanes or polyesters.

Protocol

- Dissolve **5-Chloroisophthalaldehyde** (10 mmol) in Methanol/THF (1:1).
- Cool to 0°C.
- Add Sodium Borohydride () (1.1 equiv per aldehyde group = 2.2 equiv total) portion-wise.
 - Caution: Exothermic hydrogen evolution.
- Stir at 0°C for 30 mins, then warm to RT for 2 hours.
- Quench: Add sat. solution carefully.
- Extract with Ethyl Acetate. The product is a diol and may require polar solvents for extraction.

References

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